醋酸炔诺酮

描述

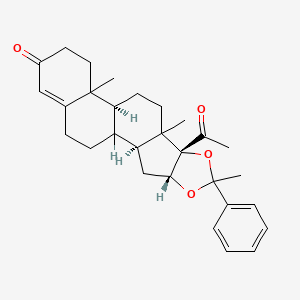

Algestone acetophenide, also known as 16α,17α-dihydroxyprogesterone acetophenide, is a steroidal progestin that is described as a contraceptive . It is the ketal formed between algestone and acetophenone . It has been shown to increase the proteins in milk and serum in goats and decrease the weight gain of kids . It is used as an injectable steroid contraceptive in some countries .

Synthesis Analysis

The synthesis of Algestone acetophenide involves several steps . The process starts with the reaction of androstenedione cyanalcohol Betamethasone Ketal structures and POCl3 in an alkaline medium. This is followed by a reaction with chlorine magnesium methyl. The product grignard thing obtained from this reaction is then reacted with potassium permanganate. The hydroxylic species obtained from this reaction is then reacted with a catalyst and acetophenone to obtain Algestone acetophenide .

Molecular Structure Analysis

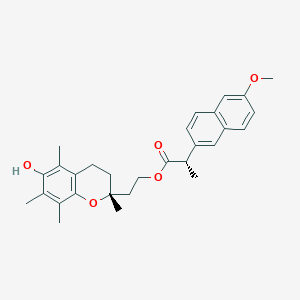

The molecular formula of Algestone acetophenide is C29H36O4 . It has a molecular weight of 448.6 g/mol .

Chemical Reactions Analysis

Algestone acetophenide is a 20-oxo steroid that is the cyclic ketal resulting from the formal condensation of the hydroxy groups of algestone with acetophenone . It is a 3-oxo-Delta (4) steroid, a 20-oxo steroid, and a cyclic ketal .

Physical And Chemical Properties Analysis

Algestone acetophenide has a molecular formula of C29H36O4 and a molecular weight of 448.603 g/mol .

科学研究应用

作为避孕药的临床评估

醋酸炔诺酮与庚酸雌二醇联合使用,已对其作为避孕药的有效性进行了评估。一项针对 170 名私人患者进行的为期 39 个月的研究表明,这种组合有效、安全且患者接受度高,表明其在避孕方法中的实用性(Keifer、Lee 和 Scott,1970 年)。

注射避孕药综述

在对注射避孕药的综述中,醋酸炔诺酮-庚酸雌二醇组合因其在女性避孕中的作用而受到关注。该综述涵盖了吸收、分布和停药后生育力恢复等方面,突出了这种组合在长效避孕药领域的重要性(Vecchio,1976 年)。

对灵长类动物激素避孕药的研究

一项专注于对雌性僧帽猴持续使用联合激素避孕药的研究,调查了醋酸炔诺酮和 17-庚酸雌二醇的生理效应。这项研究旨在将灵长类动物 Sapajus libidinosus 作为研究激素避孕药影响的模型,为我们理解避孕药在密切相关的生物系统中的影响做出了重大贡献(Rodrigues 等人,2019 年)。

避孕药中孕激素的概述

醋酸炔诺酮已被作为避孕孕激素的一部分进行了综述。该概述包括其结构、生产和生物活性,将其置于抗生育剂的更广泛背景下(Petrow,1970 年)。

在月经注射避孕药中的临床应用

对月经注射避孕药制剂的全面综述包括醋酸炔诺酮,特别关注其临床应用、有效性以及对生育力和月经周期调节的影响(Toppozada,1977 年)。

在育肥牛中检测

醋酸炔诺酮被确定为育肥牛中使用的一种物质,强调了仔细监测和规范此类做法的必要性。这突出了其在食品安全和农业实践中的相关性(Daeseleire、Vanoosthuyze 和 Peteghem,1994 年)。

作用机制

Target of Action

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestogen . Its primary target is the progesterone receptor , which is the biological target of progestogens like progesterone .

Mode of Action

As a progestin, algestone acetophenide acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. The activation of the progesterone receptor leads to changes in gene expression, which can result in various physiological effects.

Biochemical Pathways

As a progestin, it is likely to affect pathways related to the menstrual cycle, pregnancy, and embryogenesis, which are the primary roles of progesterone in the body .

Pharmacokinetics

The elimination half-life of algestone acetophenide and its metabolites has been found to be 24 days . It is excreted preferentially in feces .

Result of Action

The primary result of algestone acetophenide’s action is its contraceptive effect. It is used in combination with an estrogen as a form of long-lasting injectable birth control .

安全和危害

When handling Algestone acetophenide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is required .

未来方向

Algestone acetophenide is a synthetic sex hormone widely used in the manufacture of contraceptives . Its presence in water bodies may lead to environmental hazards . Current methods for the removal of these drugs from industrial effluent have presented limited efficiency or high implementation costs . Therefore, research is being conducted to develop more efficient and cost-effective methods for the removal of these synthetic hormones from industrial wastewater .

生化分析

Biochemical Properties

Algestone Acetophenide is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has no other important hormonal activity .

Cellular Effects

The cellular effects of Algestone Acetophenide are similar to those of other progestins . As a progestin, it influences cell function by binding to and activating the progesterone receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Algestone Acetophenide involves its binding to the progesterone receptor . This binding can lead to changes in gene expression and can influence various cellular processes .

Temporal Effects in Laboratory Settings

It is known that the drug has a long elimination half-life of about 24 days when administered via intramuscular injection .

Dosage Effects in Animal Models

It was discontinued due to concerns of toxicological findings in animals, including mammary gland tumors in beagle dogs and pituitary hyperplasia in rats .

Metabolic Pathways

It is known that the drug is preferentially excreted in feces .

Transport and Distribution

It is known that the drug is not active by mouth and is given by injection into muscle, suggesting that it may be distributed via the bloodstream .

Subcellular Localization

As a progestin, it is likely to be found in the cytoplasm and nucleus of cells where it can bind to the progesterone receptor and influence gene expression .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Algestone acetophenide involves the reaction of Algestone with acetic anhydride in the presence of a catalyst to yield Algestone acetophenide.", "Starting Materials": ["Algestone", "Acetic anhydride", "Catalyst"], "Reaction": ["Algestone is dissolved in a solvent such as chloroform or dichloromethane.", "Acetic anhydride is added to the solution.", "The mixture is heated to a temperature of 60-70°C.", "A catalyst such as pyridine or triethylamine is added to the mixture.", "The reaction is allowed to proceed for several hours.", "The product, Algestone acetophenide, is isolated by filtration and purification." ] } | |

CAS 编号 |

24356-94-3 |

分子式 |

C29H36O4 |

分子量 |

448.6 g/mol |

IUPAC 名称 |

(8S,9S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22?,23?,24?,25?,26-,27-,28?,29+/m0/s1 |

InChI 键 |

AHBKIEXBQNRDNL-WFKURFPISA-N |

手性 SMILES |

CC(=O)[C@@]12C(CC3[C@@]1(CCC4C3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |

SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

规范 SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

外观 |

Solid powder |

熔点 |

150.5 °C |

其他 CAS 编号 |

24356-94-3 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |

产品来源 |

United States |

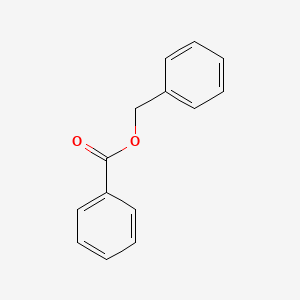

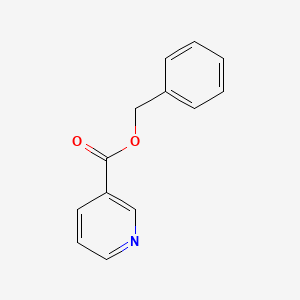

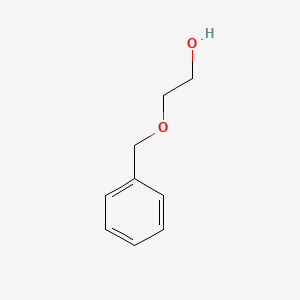

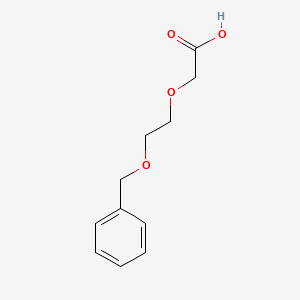

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Algestone Acetophenide and what is its primary use?

A1: Algestone Acetophenide (also known as Dihydroxyprogesterone acetophenide or DHPA) is a synthetic progestogen. It has been investigated for its use in female contraception, often in combination with an estrogen like estradiol enanthate [, , , ].

Q2: Are there any concerns regarding the use of Algestone Acetophenide in food production?

A2: Yes, there have been reports of Algestone Acetophenide being illegally used as a growth promoter in slaughter cattle []. This raises concerns about potential residues in meat products.

Q3: How does Algestone Acetophenide impact blood coagulation?

A3: Studies in female Capuchin monkeys (Sapajus libidinosus) have shown that continuous administration of Algestone Acetophenide, in combination with 17-enanthate estradiol, can lead to changes in blood coagulation factors. This includes an increase in platelet count and a decrease in both prothrombin and thromboplastin coagulation time [].

Q4: What are the long-term effects of Algestone Acetophenide use?

A4: Research suggests there is a potential for delayed return to fertility following discontinuation of injectable contraceptives containing Algestone Acetophenide []. More research is needed to fully understand the long-term effects.

Q5: Are there any environmental concerns associated with Algestone Acetophenide?

A5: Algestone Acetophenide has been detected in industrial wastewater, raising concerns about its potential impact on aquatic ecosystems [, ].

Q6: What analytical techniques are used to detect and quantify Algestone Acetophenide?

A6: Several analytical methods have been employed for the detection and quantification of Algestone Acetophenide. These include:

- Mass Spectrometry: Both paper spray ionization mass spectrometry (PSI-MS) [] and hyphenated techniques like high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS) [] are effective for analyzing Algestone Acetophenide, especially in complex matrices like wastewater.

- Molecular Spectroscopic Techniques: These techniques are valuable for structural elucidation and confirmation. While not explicitly mentioned in the provided abstracts, techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy likely played a role in the initial identification of Algestone Acetophenide in the slaughter cattle study [].

Q7: Have there been any studies on how to remove Algestone Acetophenide from industrial wastewater?

A7: Yes, research has explored the use of electrochemical remediation techniques, specifically electrocoagulation, for removing Algestone Acetophenide from industrial wastewater []. This method has shown promise in reducing the concentration of Algestone Acetophenide in treated effluent.

Q8: Are there alternative compounds to Algestone Acetophenide for contraception?

A8: Yes, other progestogens have been investigated for contraceptive use, including Medroxyprogesterone acetate and Norethisterone enanthate [, ]. The choice of progestogen depends on various factors, and research is ongoing to develop safer and more effective contraceptive options.

Q9: How does Algestone Acetophenide compare to other progestogens in terms of its biological activity?

A9: Algestone Acetophenide is classified as a progestogen with some androgenicity []. Its specific activity profile, including its potency and selectivity compared to other progestogens, would require further investigation and comparison with relevant studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。